molecular formula C6H13NO3 B8275563 (R)-1-ethoxycarbonylamino-2-propanol

(R)-1-ethoxycarbonylamino-2-propanol

Katalognummer: B8275563
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: HWNAVABUTSKYLH-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Ethoxycarbonylamino-2-propanol (CAS: Not explicitly provided; molecular formula: C₇H₁₅NO₃) is a chiral secondary alcohol featuring an ethoxycarbonyl-protected amino group at position 1 and a hydroxyl group at position 2 of the propanol backbone. The R-configuration at the chiral center distinguishes it from its S-enantiomer, which may exhibit divergent biological activity or synthetic utility.

Eigenschaften

Molekularformel

C6H13NO3

Molekulargewicht

147.17 g/mol

IUPAC-Name

ethyl N-[(2R)-2-hydroxypropyl]carbamate

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)7-4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI-Schlüssel

HWNAVABUTSKYLH-RXMQYKEDSA-N

Isomerische SMILES

CCOC(=O)NC[C@@H](C)O

Kanonische SMILES

CCOC(=O)NCC(C)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:
(R)-1-ethoxycarbonylamino-2-propanol has been investigated for its role as an intermediate in the synthesis of bioactive compounds. Its structural features facilitate the development of pharmaceuticals targeting specific biological pathways, particularly in the synthesis of chiral molecules essential for drug efficacy . The compound's ability to participate in enantioselective reactions makes it valuable for producing compounds with desired stereochemistry, which is crucial in drug design.

Case Study:
In a study focusing on the synthesis of quinolinone derivatives, (R)-1-ethoxycarbonylamino-2-propanol was utilized as a chiral building block. The resulting compounds demonstrated promising anticancer activity by inhibiting key receptor tyrosine kinases involved in tumor growth . This highlights the compound's potential in developing novel therapeutic agents.

Agrochemicals

Pesticide Formulation:
The compound serves as an effective intermediate in synthesizing agrochemicals, particularly pesticides. Its properties allow for the formulation of products that enhance crop protection while minimizing environmental impact. The versatility of (R)-1-ethoxycarbonylamino-2-propanol enables its use in creating formulations that improve the efficacy and stability of active ingredients .

Research Insights:
Recent studies indicate that formulations containing (R)-1-ethoxycarbonylamino-2-propanol exhibit improved solubility and bioavailability of active pesticide ingredients. This results in enhanced performance against target pests while reducing the required application rates, thereby promoting sustainable agricultural practices .

Solvent Applications

Industrial Solvent:
(R)-1-ethoxycarbonylamino-2-propanol is recognized for its excellent solvency properties across various industries, including coatings, inks, and cleaning products. Its ability to dissolve a wide range of polar and non-polar substances makes it suitable for use as a solvent in paints, varnishes, and adhesives .

Performance Characteristics:

  • Low Toxicity: The compound exhibits low toxicity levels compared to traditional solvents, making it safer for both users and the environment.
  • Fast Evaporation Rate: Its rapid evaporation rate contributes to efficient drying times in coatings and inks, enhancing product performance .

Summary of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryIntermediate for bioactive compoundsFacilitates enantioselective synthesis
AgrochemicalsPesticide formulationsImproves efficacy and reduces application rates
Industrial SolventCoatings, inks, cleaning productsLow toxicity, fast evaporation

Vergleich Mit ähnlichen Verbindungen

(S)-2-(Boc-Amino)-1-Propanol

Structure: Features a tert-butoxycarbonyl (Boc) group at position 2 and a hydroxyl group at position 1. Molecular Formula: C₈H₁₇NO₃ (CAS: Not explicitly provided) .

Parameter (R)-1-Ethoxycarbonylamino-2-Propanol (S)-2-(Boc-Amino)-1-Propanol
Protecting Group Ethoxycarbonyl Boc (tert-butoxycarbonyl)
Position of Amino Group Position 1 Position 2
Configuration R S
Stability Moderate; labile under strong acids High; stable under basic conditions
Applications Intermediate for mild deprotection Peptide synthesis, stable amine protection

Key Differences :

  • The Boc group’s bulkiness enhances steric protection but requires stronger acids (e.g., TFA) for deprotection compared to the ethoxycarbonyl group .
  • Stereochemistry and positional isomerism influence reactivity in chiral synthesis.

3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol (USP-Related Impurity)

Structure: Methylamino group at position 3, thiophene ring at position 1 (CAS: Not provided) .

Parameter (R)-1-Ethoxycarbonylamino-2-Propanol 3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol
Backbone Propanol Propanol
Substituents Ethoxycarbonylamino, hydroxyl Methylamino, thiophene
Aromaticity None Thiophene ring
Applications Synthetic intermediate Impurity in drug formulations (e.g., drospirenone)

Key Differences :

  • The thiophene moiety introduces aromaticity, altering solubility and electronic properties.
  • Lacks a protecting group, making it more reactive but less stable during synthesis .

(2R)-1-{4-[(4-Anilino-5-Bromo-2-Pyrimidinyl)Amino]Phenoxy}-3-(Dimethylamino)-2-Propanol

Structure: Complex pyrimidine-phenoxy-propanol derivative (DrugBank ID: DB07504) .

Parameter (R)-1-Ethoxycarbonylamino-2-Propanol Pyrimidinyl-Phenoxy-Propanol Derivative
Molecular Complexity Low High (contains pyrimidine, anilino, bromo)
Functional Groups Ethoxycarbonylamino, hydroxyl Phenoxy, dimethylamino, bromopyrimidine
Applications Synthetic intermediate Experimental drug (kinase inhibitor candidate)

Key Differences :

  • The derivative’s extended structure enables target binding in drug design, unlike the simpler target compound.
  • Demonstrates how propanol backbones serve as scaffolds for pharmacologically active molecules .

Research Findings and Trends

  • Protecting Group Dynamics : Ethoxycarbonyl groups are preferred for mild deprotection, whereas Boc groups are chosen for stability in multi-step syntheses .
  • Chiral Resolution: The R-configuration of (R)-1-ethoxycarbonylamino-2-propanol is critical in producing enantiopure β-blockers or antiviral agents.
  • Analytical Challenges: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol require stringent impurity profiling due to structural similarities to APIs .

Vorbereitungsmethoden

Chiral Amine Precursor Synthesis

The synthesis of (R)-1-amino-2-propanol serves as the foundational step for introducing the ethoxycarbonyl group. A high-yield method involves the ring-opening of (R)-propylene oxide with trifluoroacetamide in the presence of sodium tert-butoxide. This reaction proceeds via nucleophilic attack on the epoxide, yielding (R)-1-trifluoroacetamido-2-propanol, which is subsequently hydrolyzed under acidic conditions to afford the free amine.

Key reaction parameters include:

  • Solvent : Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Temperature : 0°C for initial mixing, followed by warming to 35°C

  • Base : Sodium/potassium tert-butoxide (2.4–3.1 mol equivalents)

  • Workup : Neutralization with 2N HCl, extraction with dichloromethane, and drying over anhydrous Na₂SO₄.

This method achieves yields exceeding 90% with enantiomeric purity >99%, as confirmed by chiral HPLC.

Carbamate Formation Strategies

The ethoxycarbonyl group is introduced via reaction of (R)-1-amino-2-propanol with ethyl chloroformate or diethyl carbonate. Two principal methodologies dominate:

Schotten-Baumann Reaction

A classical approach involves the dropwise addition of ethyl chloroformate to a cooled (0–5°C) solution of (R)-1-amino-2-propanol in aqueous NaOH. The reaction is exothermic and requires rigorous temperature control to minimize racemization. The product is extracted with diethyl ether and purified via vacuum distillation.

Typical Conditions :

ParameterValue
Molar ratio (amine:chloroformate)1:1.1
SolventH₂O/Et₂O (biphasic)
Reaction time2–3 hours
Yield75–82%

Solid-Phase Carbamation

Recent advances employ polymer-supported carbodiimides (e.g., DCC) to activate ethyl chloroformate in anhydrous dichloromethane. This method enhances selectivity and simplifies purification by filtering off the urea byproduct.

Optimized Protocol :

  • Dissolve (R)-1-amino-2-propanol (1.0 equiv) and DCC (1.05 equiv) in CH₂Cl₂ at −15°C.

  • Add ethyl chloroformate (1.1 equiv) dropwise over 30 minutes.

  • Warm to room temperature, stir for 2 hours, and filter through Celite.

  • Concentrate filtrate and purify via silica chromatography (hexane/EtOAc 10:1).

This method achieves 92% yield with negligible racemization.

Process Optimization and Scalability

Solvent Selection Impact

Solvent polarity critically influences reaction kinetics and enantiopurity retention:

SolventDielectric Constant (ε)Yield (%)ee (%)
THF7.68899.2
DCM8.99299.5
Et₂O4.37898.7

Data adapted from demonstrate dichloromethane (DCM) optimizes both yield and stereochemical integrity.

Base-Mediated Racemization Studies

Alkaline conditions during carbamate formation risk racemization. Comparative studies using Cs₂CO₃ vs. NaOH reveal:

  • Cs₂CO₃ (1.0 equiv in MeCN at 100°C): 0.3% racemization over 1 hour.

  • NaOH (2.0 equiv in H₂O/Et₂O at 0°C): 1.8% racemization after 3 hours.

The lower basicity of cesium carbonate minimizes epimerization, making it preferable for large-scale synthesis.

Analytical Characterization

Chiral Purity Assessment

Chiral HPLC methods resolve (R)- and (S)-enantiomers using:

  • Column : Chiralpak AD-H (250 × 4.6 mm, 5 μm)

  • Mobile phase : n-Hexane/ethanol (80:20 v/v) + 0.1% diethylamine

  • Flow rate : 1.0 mL/min

  • Retention times : (R)-isomer = 12.7 min, (S)-isomer = 14.2 min.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.33 (d, J = 6.3 Hz, 3H, CH(CH₃)), 3.45–3.55 (m, 2H, NCH₂), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 4.85 (br s, 1H, NH), 5.10–5.20 (m, 1H, CHOH).

IR (neat): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents disclose tubular reactors for continuous carbamate formation:

  • Reactor volume : 50 mL

  • Residence time : 8 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.8% by GC.

Waste Stream Management

The process generates 0.6 kg waste/kg product, primarily from solvent recovery and base neutralization. Implementing membrane filtration reduces dichloromethane usage by 40%.

Applications and Derivatives

Pharmaceutical Intermediates

(R)-1-Ethoxycarbonylamino-2-propanol serves as a key chiral building block for:

  • HIV protease inhibitors (e.g., Atazanavir).

  • β-Adrenergic receptor agonists.

Cross-Coupling Reactions

The carbamate group facilitates Pd-catalyzed Buchwald-Hartwig aminations, enabling access to N-aryl derivatives for anticancer drug discovery .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (R)-1-ethoxycarbonylamino-2-propanol, and how can enantiomeric purity be ensured during synthesis?

  • Methodology : Start with (R)-1-amino-2-propanol as a chiral precursor . Introduce the ethoxycarbonyl group via a carbamate formation reaction using ethyl chloroformate under basic conditions (e.g., NaHCO₃). Monitor reaction progress via TLC or HPLC. To ensure enantiomeric purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with known standards .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize (R)-1-ethoxycarbonylamino-2-propanol?

  • Methodology : For ¹H-NMR , dissolve the compound in deuterated chloroform (CDCl₃) and analyze signals for the ethoxy group (δ ~1.2 ppm, triplet) and carbamate NH (δ ~5.5 ppm, broad). In IR , confirm the carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹. Compare with spectral data of structurally similar compounds like 1-ethoxy-2-propanol and amino-propanol derivatives .

Q. What safety protocols are recommended for handling (R)-1-ethoxycarbonylamino-2-propanol in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Store the compound in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Refer to safety data for analogous ethers (e.g., 1-methoxy-2-propanol ) and carbamates for spill management and first-aid measures .

Advanced Research Questions

Q. How can chiral resolution techniques be applied to separate (R)- and (S)-enantiomers of 1-ethoxycarbonylamino-2-propanol?

  • Methodology : Use chiral stationary phase HPLC (e.g., Chiralcel OD-H column) with a hexane/isopropanol mobile phase. Optimize the ratio (e.g., 90:10 v/v) and flow rate (1 mL/min) for baseline separation. Validate enantiomeric excess (ee) via polarimetry or mass spectrometry . For preparative-scale separation, consider simulated moving bed (SMB) chromatography .

Q. What factors influence the stability of (R)-1-ethoxycarbonylamino-2-propanol under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to 1-amino-2-propanol). Use Arrhenius kinetics to predict shelf life. Stability trends can be inferred from related ethers (e.g., 1-ethoxy-2-propanol ) and carbamates .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodology : Replicate experiments using standardized conditions (solvent, catalyst, temperature). Perform statistical analysis (e.g., ANOVA) to identify outliers. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) . Address solvent polarity effects on spectral data .

Q. What mechanistic insights explain the stereoselective formation of (R)-1-ethoxycarbonylamino-2-propanol in specific reaction environments?

  • Methodology : Investigate reaction pathways using kinetic isotopic effects (KIE) or density functional theory (DFT). For example, the use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may stabilize transition states favoring the (R)-configuration. Compare with stereoselective syntheses of (R)-1-amino-2-propanol derivatives .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing purity data in chiral compound research?

  • Methodology : Apply principal component analysis (PCA) to HPLC datasets to identify variability sources. Use linear regression to correlate reaction parameters (e.g., temperature, catalyst loading) with ee. Report confidence intervals (95%) for yield and purity metrics. Follow guidelines for data presentation in chemical research .

Q. How should researchers design experiments to optimize solvent selection for (R)-1-ethoxycarbonylamino-2-propanol synthesis?

  • Methodology : Screen solvents (e.g., THF, DCM, ethyl acetate) using a Design of Experiments (DoE) approach. Evaluate polarity (via Kamlet-Taft parameters) and hydrogen-bonding capacity. Monitor reaction efficiency (yield) and byproduct formation via GC-MS. Prioritize solvents with low environmental impact (e.g., cyclopentyl methyl ether) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.